4-Fluoro-1H-pyrazolo[3,4-b]pyridine
Description
Structural Classification and Isomeric Context within Pyrazolopyridines
The pyrazolopyridine family comprises several isomers, each defined by the specific arrangement of the fused pyrazole (B372694) and pyridine (B92270) rings. nih.gov The 1H-pyrazolo[3,4-b]pyridine structure is one of five such congeners. nih.govmdpi.com
Differentiation from Pyrazolo[3,4-c]pyridine, Pyrazolo[4,3-c]pyridine, Pyrazolo[4,3-b]pyridine, and Pyrazolo[1,5-a]pyridine
The pyrazolopyridine isomers are distinct in their connectivity. In pyrazolo[3,4-b]pyridine, the pyrazole ring is fused at the 'b' face of the pyridine ring, involving the pyridine's 2nd and 3rd positions. This is in contrast to its other isomers:
Pyrazolo[3,4-c]pyridine: The pyrazole ring is fused across the 3rd and 4th positions of the pyridine ring.
Pyrazolo[4,3-c]pyridine: The fusion occurs at the 'c' face of the pyridine, involving the 4th and 5th positions.
Pyrazolo[4,3-b]pyridine: The pyrazole ring is fused to the 'b' face of the pyridine ring, but with the pyrazole's 4th and 3rd positions involved. nih.gov
Pyrazolo[1,5-a]pyridine: This isomer features a bridgehead nitrogen atom.
These structural variations lead to different electronic distributions and steric profiles, which in turn affect their chemical reactivity and biological activity. researchgate.net
Tautomeric Considerations: 1H- versus 2H-Pyrazolo[3,4-b]pyridine Stability Analysis
Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole nitrogen. nih.govresearchgate.netresearchgate.net Computational analyses have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. nih.gov This energetic preference is a crucial factor in synthetic strategies and in understanding the interactions of these molecules with biological targets. Consequently, the 1H-isomer is the predominant form studied and utilized in medicinal chemistry research. nih.gov
Historical and Current Importance of the 1H-Pyrazolo[3,4-b]pyridine Nucleus in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold has a long-standing history in medicinal chemistry, with interest sparked by its structural similarity to endogenous purine (B94841) bases like adenine (B156593) and guanine. mdpi.com This resemblance allows it to interact with a wide array of biological targets, leading to its classification as a "medicinally privileged structure." researchgate.netbiorxiv.org
Characterization as a Medicinally Privileged Structure
A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 1H-pyrazolo[3,4-b]pyridine nucleus fits this description, with derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netbiorxiv.org These include roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.netresearchgate.net The versatility of this scaffold stems from its five diversity centers, which allow for extensive chemical modifications to fine-tune its biological activity. nih.govmdpi.com
Role in Combinatorial Library Design and Structure-Activity Relationship (SAR) Exploration
The amenability of the 1H-pyrazolo[3,4-b]pyridine core to chemical diversification makes it an ideal candidate for the construction of combinatorial libraries. biorxiv.org These libraries, containing a multitude of structurally related compounds, are invaluable for exploring structure-activity relationships (SAR). By systematically altering the substituents at various positions on the scaffold and assessing the impact on biological activity, researchers can identify key structural features required for potent and selective interactions with a specific target. biorxiv.orgnih.gov This approach has been successfully employed to develop potent inhibitors for a range of enzymes, including various kinases. nih.govnih.govnih.gov
Strategic Rationale for Fluorine Incorporation in Heterocyclic Systems, with Emphasis on 4-Fluoro Substitution
The introduction of fluorine into heterocyclic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. rsc.orgnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several beneficial effects. rsc.org These include increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins. rsc.org
Specifically, the substitution of a hydrogen atom with a fluorine atom at the 4-position of the 1H-pyrazolo[3,4-b]pyridine ring can have profound implications. This modification can alter the electronic properties of the pyridine ring, potentially influencing its pKa and hydrogen bonding capabilities. nih.gov Furthermore, the presence of fluorine can block a potential site of metabolism, thereby increasing the compound's half-life in vivo. The strategic placement of fluorine can also lead to more favorable interactions within the binding pocket of a biological target, ultimately enhancing the compound's potency and selectivity. rsc.org
Influence of Fluorine on Electronic Properties and Reactivity
The introduction of a fluorine atom onto the 1H-pyrazolo[3,4-b]pyridine core induces significant changes in the molecule's electronic landscape and subsequent reactivity. Fluorine's defining feature is its high electronegativity, the strongest of all elements, which allows it to exert a powerful inductive electron-withdrawing effect. researchgate.net When attached to the pyridine ring at the 4-position, the fluorine atom pulls electron density away from the aromatic system. This electronic perturbation can have a dual impact; while fluorine acts as a strong electron-withdrawing group through its inductive effect, it can also act as a weak electron-donating group via its conjugation effect. rsc.org However, in most contexts, the inductive effect is dominant. rsc.org
This alteration of electron distribution directly influences the molecule's reactivity. For instance, the electron-deficient nature of the fluorinated pyridine ring can make it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common method for further functionalization. nih.gov Studies on related fluorinated heterocycles have shown that fluorine substitution can dramatically increase reaction rates. nih.gov For example, computational studies on 2-fluoroaziridine showed a reaction rate with ammonia (B1221849) that was over 1011 times faster than its non-fluorinated counterpart, highlighting the profound activating effect of fluorine. nih.gov The precise positioning of the fluorine atom is crucial, as it dictates which sites on the ring become most reactive. uni-muenster.dechemeurope.com
The table below illustrates the effect of fluorination on the electronic properties of a related compound class, demonstrating the typical changes observed upon fluorine substitution.
Table 1: Comparison of Electronic Properties in Fluorinated vs. Non-Fluorinated Analogs Data presented is illustrative of general effects observed in related heterocyclic systems.
| Compound Type | Key Electronic Feature | Impact of Fluorination | Consequence for Reactivity |
|---|---|---|---|
| Aryl System | Electron Density | Decreased due to inductive withdrawal | Activation towards nucleophilic attack |
| Pyridine Derivative | Basicity (pKa) | Decreased (becomes less basic) | Altered binding in physiological conditions |
| Heterocycle | Dipole Moment | Increased due to C-F bond polarity | Influences solubility and intermolecular interactions frontiersin.org |
Modulation of Lipophilicity and Metabolic Stability by Fluorination
The strategic placement of fluorine is a powerful tool for modulating two critical pharmacokinetic parameters: lipophilicity and metabolic stability. nih.govnih.gov These properties are essential for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).
Table 2: Effect of Fluorination on Lipophilicity (logD⁷.⁴) in a 2-(thioalkyl)pyridine Model System. nih.gov
| Substituent | Degree of Fluorination | Measured logD7.4 |
|---|---|---|
| -S-CH₃ | Non-fluorinated | 1.69 |
| -S-CF₂H | Difluorinated | 1.95 |
| -S-CF₃ | Trifluorinated | 2.13 |
Metabolic stability is another critical property greatly influenced by fluorination. Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway is the oxidation of a carbon-hydrogen (C-H) bond. By replacing a metabolically vulnerable hydrogen atom with fluorine, that position is effectively blocked from oxidation. nih.gov The C-F bond is exceptionally strong and stable, making it resistant to cleavage. nih.gov This strategy can significantly increase a drug's half-life, allowing it to remain in the body longer to exert its therapeutic effect. frontiersin.orgnih.gov In the context of 4-Fluoro-1H-pyrazolo[3,4-b]pyridine, the fluorine atom at the C4 position would prevent oxidation at that site, which could otherwise be a potential point of metabolic attack. This enhancement of metabolic stability is one of the most common and successful applications of fluorine in drug design. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWGSIFCHXGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856218 | |
| Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-50-2 | |
| Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856859-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 1h Pyrazolo 3,4 B Pyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-Fluoro-1H-pyrazolo[3,4-b]pyridine analogs in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ³¹P), a comprehensive picture of the molecular framework and substituent arrangement can be assembled.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Environments
¹H NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. In analogs of this compound, the spectrum is typically divided into distinct aromatic and aliphatic regions.
The protons on the pyrazolopyridine core resonate in the aromatic region, generally between δ 7.0 and 9.5 ppm. researchgate.net The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons at positions 5 and 6 typically appear as doublets or double doublets, influenced by their neighbors. researchgate.net The proton at position 3 often appears as a distinct singlet if that position is unsubstituted. researchgate.net The NH proton of the pyrazole (B372694) ring is also observable, often as a broad singlet at a downfield chemical shift (e.g., δ 11-14 ppm), the position of which can be influenced by solvent and concentration. semanticscholar.org
Substituents introduced onto the core scaffold or at the N-1 position will have characteristic signals in the aliphatic region (typically δ 1.0-5.0 ppm). These can include methyl groups, which appear as singlets, or more complex alkyl chains and benzyl (B1604629) groups, which show corresponding multiplicities (e.g., triplets, quartets, multiplets). semanticscholar.org For example, a benzyl group at the N-1 position would typically show a singlet for the methylene (B1212753) (-CH₂-) protons around δ 4.5-5.5 ppm. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs in DMSO-d₆ This table is interactive. Click on the headers to sort the data.
| Compound Analogue | H-3 (s) | Aromatic Protons (m) | NH (br s) | Aliphatic Protons | Reference |
|---|---|---|---|---|---|
| 3-amino-N-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine | - | 7.00-8.50 | 12.54 | - | colorado.edu |
| 3-((4-(4-methylpiperazin-1-yl)benzyl)amino) derivative | - | 7.54-8.92 | 13.91 | 1.59 (d), 2.21 (s), 2.33 (s), 3.64 (s), 4.96 (m) | semanticscholar.org |
| 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | - | 7.20-8.25 | 11.01 | 2.15 (s) | wikipedia.org |
Note: (s) = singlet, (d) = doublet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are illustrative and vary based on the specific molecule and solvent.
Carbon (¹³C) NMR for Core and Substituent Carbon Skeletal Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The carbon atoms of the fused heterocyclic rings typically resonate in the downfield region of the spectrum, from approximately δ 105 to 165 ppm. semanticscholar.orgcolorado.edu The specific chemical shifts are sensitive to the electronic effects of substituents. The presence of the electronegative fluorine atom at C-4 is expected to induce a significant downfield shift for C-4 and influence the shifts of adjacent carbons.
¹³C NMR is particularly useful for differentiating between regioisomers, such as N-1 versus N-2 substituted pyrazolopyridines, as the chemical shifts of the carbon atoms within the pyrazole ring (C-3, C-3a, C-7a) are markedly different between the two isomers. researchgate.net Carbons from aliphatic substituents appear in the upfield region of the spectrum (δ 10-60 ppm). semanticscholar.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Core of Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs This table is interactive. Click on the headers to sort the data.
| Compound Analogue | Pyridine (B92270) Ring Carbons | Pyrazole Ring Carbons | Reference |
|---|---|---|---|
| 3-amino-N-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 106.94, 114.69, 115.87, 125.26 | 129.29, 143.81, 151.25 | colorado.edu |
| N-(4-(4-methylpiperazin-1-yl)benzyl) derivative | 108.89, 112.23, 114.84, 121.09 | 134.85, 142.43, 152.57 | semanticscholar.org |
| 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl derivative | 106.0, 109.2, 111.4, 112.5, 120.5 | 121.3, 142.3, 150.0 | wikipedia.org |
Note: Chemical shifts are illustrative and depend on the full substitution pattern and solvent.
Fluorine (¹⁹F) NMR for Direct Confirmation of Fluorine Incorporation and Position
¹⁹F NMR is an indispensable technique for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. thermofisher.com It provides direct evidence of fluorine incorporation into the molecular structure. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes the chance of signal overlap. nih.gov For fluorinated aromatic compounds like this compound, the ¹⁹F signal is expected to appear in a characteristic region (e.g., -100 to -170 ppm relative to CFCl₃ for fluoroaromatics). colorado.edunih.gov
Crucially, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei provides definitive proof of its position on the pyridine ring. The magnitude of these coupling constants (J-coupling) is related to the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF). nih.gov This data, often obtained through ¹H-coupled ¹⁹F spectra or from the splitting patterns in high-resolution ¹H and ¹³C spectra, is vital for confirming the C-4 position of the fluorine atom.
Phosphorus (³¹P) NMR for Phosphoramidate (B1195095) Derivatives
For analogs bearing phosphoramidate or phosphonate (B1237965) groups, ³¹P NMR spectroscopy is employed. Like ¹⁹F, the ³¹P nucleus is 100% abundant and highly sensitive. thermofisher.com The chemical shift of the phosphorus signal is indicative of its oxidation state and bonding environment. In a study of 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine, the proton-decoupled ³¹P NMR spectrum showed a single signal at approximately δ 20.2 ppm, confirming that the two phosphorus atoms were magnetically equivalent. researchgate.net Similar analysis would be applied to phosphoramidate derivatives, where the chemical shift would confirm the formation of the desired phosphorus-containing moiety. Furthermore, coupling between phosphorus and adjacent carbon atoms (JCP) can be observed in the ¹³C NMR spectrum, providing further structural confirmation. researchgate.net
Advanced 2D NMR Techniques (e.g., gs-HMQC, gs-HMBC) for Regioisomeric Assignment
While 1D NMR spectra provide essential information, complex structures and isomers often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment.
Heteronuclear Single Quantum Coherence (HSQC) , often run as a gradient-selected (gs) experiment, correlates directly bonded ¹H and ¹³C nuclei. This allows for the definitive assignment of a proton signal to its attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC) is used to trace longer-range connections, correlating ¹H and ¹³C nuclei that are separated by two or three bonds. This is exceptionally powerful for piecing together the molecular skeleton and is crucial for confirming the regiochemistry of substitution. For example, an HMBC correlation between the N1-H proton and carbons C3, C7a, and C5 would unequivocally confirm the 1H-tautomer structure and the connectivity across the fused ring system. researchgate.net
These 2D techniques are considered the gold standard for differentiating between N-1 and N-2 substituted regioisomers, a common challenge in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is used to determine the exact mass of a compound with very high precision (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. By comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. semanticscholar.org This technique serves as a final, crucial check on the identity of a newly synthesized analog, complementing the structural details provided by NMR.
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs This table is interactive. Click on the headers to sort the data.
| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|
| C₂₄H₂₃FN₅O₂ | 432.1836 | 432.1836 | colorado.edu |
| C₂₈H₂₉N₇O | 480.2512 | 480.2509 | semanticscholar.org |
| C₂₄H₂₆N₆ | 399.2297 | 399.2290 | semanticscholar.org |
| C₂₅H₂₈N₆ | 413.2454 | 413.2452 | semanticscholar.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The resulting spectrum is a unique molecular fingerprint, revealing the vibrational modes of different bonds.
For pyrazolo[3,4-b]pyridine derivatives, FTIR analysis is crucial for confirming the presence of key structural motifs. The spectra of these compounds typically exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the pyrazole ring are generally observed in the region of 3216–3238 cm⁻¹. jst.go.jp Aromatic C-H stretching vibrations appear at slightly higher frequencies, typically between 3057 and 3137 cm⁻¹. jst.go.jp
The carbon-nitrogen (C=N) and carbon-carbon (C=C) double bond stretching vibrations within the fused heterocyclic rings give rise to distinct bands in the 1585–1619 cm⁻¹ range. jst.go.jp If the pyrazolo[3,4-b]pyridine core is substituted with a carbonyl group (C=O), a strong absorption band will be present around 1667 cm⁻¹. jst.go.jp The presence of a fluorine substituent, as in the parent compound, would also result in a C-F stretching band, the position of which can vary depending on the aromatic system.
In a study of two pyrazolo[3,4-b]pyridine derivatives, characteristic bands for C=O and C=C groups were observed at 1709–1727 cm⁻¹ and 1589–1598 cm⁻¹, respectively. nih.gov Theoretical calculations are often employed alongside experimental data to assign spectral peaks with greater accuracy. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for Pyrazolo[3,4-b]pyridine Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3216 - 3238 | jst.go.jp |
| Aromatic C-H | Stretching | 3057 - 3137 | jst.go.jp |
| Aliphatic C-H | Stretching | 2927 - 2985 | jst.go.jp |
| C=O | Stretching | 1667 - 1727 | jst.go.jpnih.gov |
| C=N / C=C | Stretching | 1585 - 1619 | jst.go.jpnih.gov |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Studies on pyrazolo[3,4-b]pyridine derivatives have revealed that they can crystallize in various crystal systems, such as monoclinic and triclinic systems. nih.gov For example, two different pyrazolo[3,4-b]pyridine derivatives were found to crystallize in the monoclinic P2₁/n and triclinic P-1 space groups, respectively. nih.gov
The crystal packing of pyrazolo[3,4-b]pyridine analogs is often governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. nih.gov The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrazole rings can act as acceptors. researchgate.net These hydrogen bonds, along with other weak interactions like C-H···N, C-H···O, and π-π stacking, contribute to the stability of the crystal lattice. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal structure, providing insights into the relative contributions of different types of contacts. nih.gov
In some cases, restricted rotation around single bonds can lead to the existence of atropisomers, which are conformational isomers that can be isolated. nih.gov The study of torsional angles can reveal steric hindrance and other factors that dictate the preferred conformation of the molecule in the solid state. nih.govbeilstein-journals.org For example, in a study of 4-arylpyrazolo[3,4-b]pyridines, the rotational barriers of the aryl substituent at position 4 were investigated. nih.gov
Interactive Table: Example Crystallographic Data for a Pyrazolo[3,4-b]pyridine Analog
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | Value | |
| b (Å) | Value | |
| c (Å) | Value | |
| β (°) | Value | |
| Volume (ų) | Value | |
| Z | Value |
Note: Specific values for cell parameters would be dependent on the exact analog being studied.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max_) and the corresponding molar absorptivities are characteristic of the molecule's electronic structure.
For pyrazolo[3,4-b]pyridine analogs, UV-Vis spectra can reveal the effects of different substituents on the electronic properties of the heterocyclic system. The position and intensity of the absorption bands can be influenced by factors such as conjugation and the presence of electron-donating or electron-withdrawing groups. Some pyrazolo[3,4-b]pyridine derivatives have shown interesting photophysical properties, including large Stokes shifts. mdpi.com
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to better understand the nature of the electronic transitions. mdpi.com
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample. This data is then compared to the theoretical values calculated from the proposed molecular formula to confirm the compound's identity and assess its purity.
For newly synthesized this compound analogs, elemental analysis is a critical step in their characterization. jst.go.jp The experimental values for C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the target compound. This confirmation of the empirical formula, alongside data from other spectroscopic techniques, provides strong evidence for the successful synthesis of the desired molecule. jst.go.jp
Interactive Table: Example of Elemental Analysis Data
| Element | Theoretical % | Found % | Reference |
| Carbon (C) | Value | Value | jst.go.jp |
| Hydrogen (H) | Value | Value | jst.go.jp |
| Nitrogen (N) | Value | Value | jst.go.jp |
Note: The specific values would be calculated based on the molecular formula of the analog.
Computational Chemistry and Molecular Modeling in the Study of 4 Fluoro 1h Pyrazolo 3,4 B Pyridine Systems
Quantum Mechanical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Evaluation of Electronic Properties and Energy Gaps
DFT calculations are instrumental in elucidating the electronic landscape of 4-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. These calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions. acs.org For instance, in a study of pyrazolo[3,4-b]pyridine derivatives, DFT calculations were used to determine the energy gap, which was found to be 0.17 eV for a particularly active compound. acs.org
Analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.com This information is vital for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. tandfonline.com Theoretical electronic absorption spectra, often calculated using time-dependent DFT (TD-DFT), can predict the UV-visible absorption properties of these compounds, which can be correlated with experimental data. researchgate.net
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. acs.orgresearchgate.net
Prediction of Binding Modes and Interaction with Biological Targets
For this compound derivatives, molecular docking studies have been crucial in predicting their binding modes within the active sites of various protein targets, such as kinases. nih.govnih.gov These studies can reveal how the pyrazolopyridine scaffold and its substituents orient themselves to maximize favorable interactions with the protein. nih.govnih.gov For example, docking studies have shown that the pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the protein. nih.govnih.gov The fluorine atom, a common substituent in this class of compounds, can participate in favorable halogen bonding interactions, further stabilizing the ligand-protein complex. nih.gov
Elucidation of Key Interacting Residues in Enzyme Active Sites
A significant outcome of molecular docking is the identification of key amino acid residues in the enzyme's active site that are critical for binding. nih.gov By analyzing the docked poses, researchers can pinpoint specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and individual residues. nih.gov For instance, in studies of pyrazolo[3,4-b]pyridine-based kinase inhibitors, docking has revealed crucial hydrogen bond interactions with hinge region residues like glutamic acid and methionine. nih.gov It has also highlighted the importance of π-π stacking interactions with aromatic residues such as phenylalanine. nih.gov This detailed understanding of interacting residues is invaluable for structure-based drug design, guiding the optimization of lead compounds to enhance their potency and selectivity. nih.gov
Conformational Analysis using Semi-Empirical Methods (e.g., AM1)
The three-dimensional conformation of a molecule is intimately linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
Application of Computer-Aided Drug Design (CADD) Principles
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and design of new drugs. rsc.org The study of this compound systems heavily relies on CADD principles, integrating various computational methods into a cohesive drug discovery workflow. nih.govrsc.org
The process often begins with the identification of a biological target. Structure-based drug design (SBDD) is then employed, utilizing the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling. nih.gov Molecular docking, as described above, is a key component of SBDD, used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. nih.govnih.gov
Ligand-based drug design (LBDD) is another important CADD approach that is used when the 3D structure of the target is unknown. LBDD methods rely on the knowledge of a set of molecules that are active against the target. Pharmacophore modeling, a key LBDD technique, can be used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings) that are required for biological activity. This pharmacophore model can then be used to search for new molecules with the desired features.
The insights gained from these computational studies, including electronic properties, binding modes, and conformational preferences, guide the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This iterative cycle of design, synthesis, and testing, informed by computational modeling, has proven to be a highly effective strategy in the development of new therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold. nih.govrsc.org
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the exploration of pyrazolo[3,4-b]pyridine-based compounds, virtual screening has been successfully employed to identify novel inhibitors for various protein kinases.
One notable application involved the discovery of new inhibitors for Monopolar spindle kinase 1 (Mps1), a key target in cancer therapy. A multidisciplinary approach combining virtual screening with chemical synthesis and biological evaluation led to the identification of potent Mps1 inhibitors based on the pyrazolo[3,4-b]pyridine scaffold. nih.gov This process typically involves the creation of a pharmacophore model based on known inhibitors or the receptor's active site, which is then used to filter a large compound database. The hits from this initial screening are then subjected to molecular docking simulations to predict their binding affinity and orientation within the target's active site.
Similarly, in the search for novel inhibitors of TANK-binding kinase 1 (TBK1), another important target in immunology and oncology, a rational drug design strategy was employed. nih.govtandfonline.com This began with an analysis of the binding modes of known inhibitors, which informed the design of a virtual library of 1H-pyrazolo[3,4-b]pyridine derivatives. Molecular docking studies of these virtual compounds against the TBK1 crystal structure were crucial in prioritizing candidates for synthesis. This approach successfully identified a hit compound that demonstrated significant inhibition of TBK1. nih.gov
The general workflow for virtual screening and hit identification for pyrazolo[3,4-b]pyridine-based kinase inhibitors can be summarized as follows:
| Step | Description | Computational Tools/Methods |
| 1 | Target Selection & Preparation | Protein Data Bank (PDB) for crystal structures, protein preparation wizards in software suites. |
| 2 | Pharmacophore Modeling | Generation of a 3D model defining essential features for binding, based on known ligands or the receptor active site. |
| 3 | Database Screening | Filtering large virtual compound libraries against the pharmacophore model. |
| 4 | Molecular Docking | Predicting the binding pose and affinity of hit compounds within the target's active site. Software like Glide, AutoDock, and GOLD are commonly used. |
| 5 | Hit Prioritization & Selection | Ranking of docked compounds based on scoring functions and visual inspection of binding interactions. |
Bioisosteric Design and Scaffold Hopping Approaches
Bioisosteric design and scaffold hopping are powerful strategies in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity.
The 1H-pyrazolo[3,4-b]pyridine core itself is often considered a bioisostere of other important heterocyclic systems, such as the purine (B94841) core found in many kinase inhibitors. For instance, in the development of TBK1 inhibitors, the 1H-pyrazolo[3,4-b]pyridine scaffold was introduced as a bioisosteric replacement for an azaindole moiety. nih.gov This substitution was guided by the principle of enhancing the anchoring effect with key amino acid residues in the hinge region of the kinase. nih.gov
Scaffold hopping has also been a key strategy in the design of novel pyrazolo[3,4-b]pyridine-based inhibitors. For example, in the development of inhibitors for Tropomyosin receptor kinases (TRKs), a scaffold hopping approach was used to design a library of pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov This strategy was informed by computer-aided drug design, where the pyrazolo[3,4-b]pyridine scaffold was identified as a suitable replacement for existing inhibitor cores, with the pyrazole (B372694) portion acting as a hydrogen bond center and the pyridine (B92270) ring participating in π-π stacking interactions. nih.gov
A study on c-Met kinase inhibitors also utilized the pyrazolo[3,4-b]pyridine scaffold as a template for designing new antiproliferative agents. rsc.orgrsc.org Molecular docking simulations of the designed compounds into the c-Met active site helped to rationalize the binding patterns and guide the selection of derivatives for synthesis. rsc.org
The application of these design strategies can be illustrated by the following examples:
| Original Scaffold/Moiety | Bioisosteric Replacement/Hopped Scaffold | Target Protein | Reference |
| Azaindole | 1H-pyrazolo[3,4-b]pyridine | TBK1 | nih.gov |
| Existing TRK inhibitor core | 1H-pyrazolo[3,4-b]pyridine | TRKA | rsc.orgnih.gov |
| Purine | 1H-pyrazolo[3,4-b]pyridine | Various Kinases | nih.gov |
Computational Prediction of Regioselectivity in Synthesis
The synthesis of substituted pyrazolo[3,4-b]pyridines can often lead to the formation of multiple regioisomers, which can be challenging to separate and characterize. Computational chemistry offers valuable tools for predicting the regioselectivity of these reactions, thereby guiding synthetic efforts towards the desired product.
A key factor in the regioselectivity of reactions involving the pyrazolo[3,4-b]pyridine core is the relative stability of the possible tautomers and isomers. For the unsubstituted 1H-pyrazolo[3,4-b]pyridine, AM1 calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. mdpi.com This inherent stability often dictates the outcome of substitution reactions.
In the synthesis of pyrazolyl-pyridine derivatives, computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-31G(d) and B3LYP/6-31G(d) have been used to optimize the geometry of the synthesized compounds and to study their stability. researchgate.net These calculations can provide insights into the preferred isomeric forms and help to confirm the structures of the reaction products. For instance, computational analyses have been used to demonstrate the predominance of certain pyridine derivatives over pyran derivatives in specific reactions. researchgate.net
Furthermore, when synthesizing 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. mdpi.com The ratio of these products depends on the relative electrophilicity of the two carbonyl groups. Computational methods can be employed to calculate the partial charges on the carbonyl carbons, thereby predicting which one will be preferentially attacked by the amine nucleophile and thus forecasting the major regioisomer.
The following table summarizes the computational methods used in predicting regioselectivity:
| Computational Method | Application | Predicted Outcome |
| AM1 | Tautomer stability analysis | The 1H-tautomer of pyrazolo[3,4-b]pyridine is more stable than the 2H-tautomer. mdpi.com |
| HF/6-31G(d) | Geometry optimization and stability of isomers | Confirmation of the structure of synthesized pyrazolyl-pyridines. researchgate.net |
| DFT/B3LYP/6-31G(d) | Geometry optimization and stability of isomers | Prediction of the predominant isomeric products in a reaction. researchgate.net |
| Electrostatic Potential Calculation | Reactivity prediction | Determination of the more electrophilic carbonyl group in a 1,3-dicarbonyl compound to predict the major regioisomer. |
Biological and Pharmacological Research Applications of 4 Fluoro 1h Pyrazolo 3,4 B Pyridine Derivatives
Enzyme and Receptor Kinase Inhibition Profiles
Derivatives of 4-fluoro-1H-pyrazolo[3,4-b]pyridine have demonstrated inhibitory activity against a range of kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is often implicated in the pathogenesis of various diseases, particularly cancer.
Cyclin-Dependent Kinases (CDKs) Inhibition (e.g., CDK1, CDK2)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. evitachem.com Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2 and CDK9. evitachem.comnih.gov
In one study, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Compound 9a and 14g from these series demonstrated significant inhibitory activity against CDK2 and CDK9. nih.gov Specifically, compound 9a inhibited CDK2 with an IC₅₀ value of 1.630 µM and CDK9 with an IC₅₀ of 0.262 µM. nih.gov Compound 14g showed even more potent inhibition of CDK2 with an IC₅₀ of 0.460 µM, and also inhibited CDK9 with an IC₅₀ of 0.801 µM. nih.gov These findings highlight the potential of the pyrazolo[3,4-b]pyridine scaffold in developing novel CDK inhibitors for cancer treatment. nih.gov
| Compound | Target CDK | IC₅₀ (µM) |
| 9a | CDK2 | 1.630 ± 0.009 |
| CDK9 | 0.262 ± 0.013 | |
| 14g | CDK2 | 0.460 ± 0.024 |
| CDK9 | 0.801 ± 0.041 | |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 |
| CDK9 | 0.050 ± 0.003 |
Tropomyosin Receptor Kinases (TRKs) Inhibition (TRKA, TRKB, TRKC Subtypes)
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.gov Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode for TRK proteins, are oncogenic drivers in a wide range of tumors. nih.gov Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapies.
Researchers have designed and synthesized a series of pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. nih.govnih.govrsc.org Through a scaffold hopping strategy, a number of these compounds exhibited nanomolar inhibitory activities against TRKA. rsc.org For instance, compound C03 showed an IC₅₀ value of 56 nM against TRKA. nih.govnih.govrsc.org Further studies revealed that compounds C09 and C10 also displayed potent inhibition with IC₅₀ values of 57 nM and 26 nM, respectively. rsc.org These derivatives represent a promising avenue for the development of novel treatments for cancers harboring NTRK fusions. nih.gov
| Compound | Target TRK | IC₅₀ (nM) |
| C03 | TRKA | 56 |
| C09 | TRKA | 57 |
| C10 | TRKA | 26 |
| Larotrectinib (Reference) | TRKA | 3.0 |
| TRKB | 13 | |
| TRKC | 0.2 |
Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in various cellular processes, including proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is a known driver in several cancers, making it an attractive therapeutic target. nih.govnih.gov
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, compound 7n was identified as a promising candidate. nih.govnih.gov This compound demonstrated excellent potency against FGFR1-3 and exhibited good selectivity over other protein kinases. nih.gov In cellular assays, 7n effectively suppressed FGFR signaling in cancer cells. nih.gov For example, while compound 7i showed an IC₅₀ of 42.4 nM against FGFR1, its cellular potency was poor; however, modifications leading to compound 7k improved both enzymatic and cellular potencies. nih.gov
| Compound | Target FGFR | IC₅₀ (nM) |
| 7i | FGFR1 | 42.4 |
| 7n | FGFR1 | Not explicitly stated, but identified as a lead compound |
| 11a | FGFR1 | Improved potency over 7i |
| 7k | FGFR1 | Equipotent to 11a |
TANK-Binding Kinase 1 (TBK1) Inhibition
TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase that plays a critical role in innate immunity, neuroinflammation, and oncogenesis. nih.govnih.govresearchgate.nettandfonline.comdocumentsdelivered.com Inhibition of TBK1 is being explored as a therapeutic strategy for autoimmune diseases and cancer. nih.govdocumentsdelivered.com
Researchers have discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. nih.govnih.govresearchgate.nettandfonline.com Through rational drug design and multiple rounds of optimization, compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM. nih.govnih.govresearchgate.nettandfonline.com This compound also demonstrated good selectivity. nih.govresearchgate.net Further studies showed that 15y effectively inhibited the downstream interferon signaling pathway in stimulated immune cells and exhibited antiproliferative effects on several cancer cell lines. nih.govnih.govresearchgate.nettandfonline.com
| Compound | Target TBK1 | IC₅₀ (nM) |
| 15y | TBK1 | 0.2 |
| 15i | TBK1 | 8.5 |
| 15t | TBK1 | 0.8 |
| BX795 (Reference) | TBK1 | 7.1 |
| MRT67307 (Reference) | TBK1 | 28.7 |
Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-type and Mutant Forms)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer, making it a key therapeutic target.
While the search results did not specifically identify studies on this compound derivatives as EGFR inhibitors, they did reveal research on the broader class of 1H-pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com These related compounds have been designed and synthesized as EGFR inhibitors, with some showing potent activity against both wild-type (EGFR^WT) and mutant forms (EGFR^T790M) of the receptor. tandfonline.com For example, compound 12b from this pyrimidine-based series exhibited IC₅₀ values of 0.016 µM and 0.236 µM against EGFR^WT and EGFR^T790M, respectively. tandfonline.com This suggests that the pyrazolopyridine core, in general, is a viable scaffold for developing EGFR inhibitors, and further investigation into the this compound variant for this target is warranted.
| Compound (from pyrazolo[3,4-d]pyrimidine series) | Target EGFR | IC₅₀ (µM) |
| 12b | EGFR^WT | 0.016 |
| EGFR^T790M | 0.236 | |
| Erlotinib (Reference) | EGFR^WT | 0.006 |
| EGFR^T790M | 0.563 |
Adenosine (B11128) 5'-Monophosphate-Activated Protein Kinase (AMPK) Activation
Recent research has identified 1,2,4-oxadiazole-containing pyrazolo[3,4-b]pyridinone derivatives as potent activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.gov A study focused on developing treatments for diabetic nephropathy reported a series of these compounds, with two notable examples, 12k and 13q , demonstrating significant activation of the AMPKα1β1γ1 isoform. nih.gov Compound 13q was particularly potent, with an EC50 value of 2 nM, while compound 12k also showed strong activity with an EC50 of 180 nM. nih.gov
The mechanism of action for these compounds was further investigated, revealing that they could reduce the levels of reactive oxygen species in a rat kidney fibroblast cell line. nih.gov Molecular docking studies suggested that the potent activity of compound 13q is due to critical hydrogen-bond interactions with key amino acid residues at the binding site of the AMPK protein. nih.gov These findings highlight the potential of pyrazolo[3,4-b]pyridine derivatives as a basis for developing novel therapeutic agents targeting metabolic diseases through AMPK activation. nih.gov
| Compound | EC50 (nM) |
| 12k | 180 |
| 13q | 2 |
Phosphodiesterase-4 (PDE4) Inhibition
While specific research on the 4-fluoro substituted derivatives is limited in the available literature, the broader class of pyrazolo[3,4-b]pyridines has been investigated for its inhibitory effects on phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses.
One review highlights the optimization of 4-anilinopyrazolopyridine derivatives as PDE4 inhibitors. Although specific IC50 values for fluoro-substituted analogs were not provided, this indicates that the pyrazolo[3,4-b]pyridine scaffold is a viable starting point for developing potent PDE4 inhibitors. Further research is needed to specifically quantify the efficacy of this compound derivatives in inhibiting this enzyme.
Xanthine (B1682287) Oxidase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential to inhibit xanthine oxidase, an enzyme that plays a crucial role in the metabolism of purines to uric acid. Overproduction of uric acid can lead to conditions such as gout. A study focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines as xanthine oxidase inhibitors. japsonline.com
Within this research, 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids were identified as possessing potency in the same order of magnitude as allopurinol, a clinically used xanthine oxidase inhibitor. japsonline.com While this study did not specifically report on this compound, it demonstrates the potential of the core pyrazolo[3,4-b]pyridine structure for xanthine oxidase inhibition. The influence of various substitutions on the inhibitory effect was discussed, suggesting that further modifications, such as the introduction of a fluorine atom, could modulate this activity. japsonline.com
Peroxin PEX14-PEX5 Protein-Protein Interaction (PPI) Inhibition
The inhibition of the protein-protein interaction between peroxin 14 (PEX14) and peroxin 5 (PEX5) is a potential therapeutic strategy against trypanosomal infections. It is important to note that while research in this area has been conducted on pyrazolopyridine scaffolds, the primary focus has been on the pyrazolo[4,3-c]pyridine isomer, not the this compound isomer. nih.govresearchgate.net
Studies on pyrazolo[4,3-c]pyridine derivatives have led to the development of potent inhibitors of the PEX14-PEX5 interaction, demonstrating trypanocidal activity. nih.govresearchgate.net This research highlights the potential of the broader pyrazolopyridine class of compounds to target this specific protein-protein interaction. However, there is no available scientific literature to date that specifically investigates the inhibitory activity of this compound derivatives on the PEX14-PEX5 interaction.
Inhibition of Alkaline Phosphatases (h-TNAP, h-IAP) and Nucleotide Pyrophosphatases/Phosphodiesterases (h-NPP1, h-NPP3)
Research into the effects of this compound derivatives on human alkaline phosphatases and nucleotide pyrophosphatases/phosphodiesterases is an emerging area. While direct studies on the fluoro-substituted parent compound are not prevalent, research on related pyrazolo-oxothiazolidine derivatives has shown significant inhibitory activity against alkaline phosphatase (ALP). nih.gov
One study reported a series of pyrazolo-oxothiazolidine derivatives that were potent inhibitors of calf intestinal alkaline phosphatase (CIAP), with IC50 values ranging from 0.045 to 2.987 µM. nih.gov The most potent compound, 7g , had an IC50 of 0.045 µM, which was significantly more active than the standard inhibitor monopotassium phosphate. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for this compound. nih.gov Although these compounds are derivatives, this research suggests that the pyrazole-containing scaffold is a promising starting point for the development of inhibitors for human tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP).
Currently, there is a lack of specific research data on the inhibitory effects of this compound derivatives on human nucleotide pyrophosphatase/phosphodiesterase-1 (h-NPP1) and h-NPP3.
Antimicrobial Spectrum of Activity
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. This research has demonstrated that these compounds possess a notable spectrum of antimicrobial activity, with varying degrees of potency against different bacterial species.
Antibacterial Efficacy Against Various Pathogens
Several studies have documented the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of pyrazolo[3,4-b]pyridines (compounds 6a-h ) were synthesized and tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. encyclopedia.pub Many of these derivatives exhibited moderate antibacterial activity, with inhibition zones ranging from 12-14 mm against B. subtilis. encyclopedia.pub Specifically, compounds 6b , 6d , and 6h showed moderate activity against E. coli with inhibition zones of 13, 16, and 12 mm, respectively. encyclopedia.pub
Another study investigated a novel series of pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones. nih.gov The majority of these compounds displayed antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against a panel of microorganisms. nih.gov Notably, compound 7b was found to be nearly as active as the standard antifungal agent Amphotericin B against Fusarium oxysporum with a MIC of 0.98 µg/mL. nih.gov
Furthermore, research on other derivatives has shown tuberculostatic activity with MIC values between 22-100 µg/cm³. capes.gov.br Some of these compounds also demonstrated elevated activity against anaerobic bacteria. capes.gov.br A specific derivative, 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4e ), was highlighted for its notable antibacterial activity. nih.gov
| Compound | Bacterial Strain | Method | Result | Reference |
| 6b | Escherichia coli | Agar Well Diffusion | 13 mm inhibition zone | encyclopedia.pub |
| 6d | Escherichia coli | Agar Well Diffusion | 16 mm inhibition zone | encyclopedia.pub |
| 6h | Escherichia coli | Agar Well Diffusion | 12 mm inhibition zone | encyclopedia.pub |
| 6h | Pseudomonas aeruginosa | Agar Well Diffusion | 13 mm inhibition zone | encyclopedia.pub |
| Various Derivatives | Mycobacterium tuberculosis H37Rv | Broth Macrodilution | MIC: 22-100 µg/cm³ | capes.gov.br |
| 7b | Fusarium oxysporum | Broth Macrodilution | MIC: 0.98 µg/mL | nih.gov |
Antifungal Properties
Currently, there is a lack of specific published research focusing on the antifungal properties of this compound. However, the broader class of pyrazolo[3,4-b]pyridine derivatives has been investigated for antimicrobial activity. For instance, various derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated against fungal strains such as Candida albicans and Aspergillus flavus, with some compounds exhibiting inhibitory effects. nih.gov Another study on novel pyrazolo[3,4-b]pyridine derivatives showed that compound 7b was nearly as active as the standard drug Amphotericin B against the Fusarium oxysporum fungal strain, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL.
Antiviral Activities, including Enteroviruses
While specific studies on the antiviral activity of this compound against enteroviruses have not been identified, the pyrazolo[3,4-b]pyridine scaffold is a subject of interest in antiviral research. Derivatives of this scaffold have been shown to possess broad-spectrum antiviral activity against several non-polio enteroviruses, including Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). dntb.gov.uaresearchgate.net The mechanism of action for some of these compounds has been suggested to be the inhibition of the viral 2C protein, which is essential for viral replication. dntb.gov.ua For example, compound 7a, a pyrazolo[3,4-b]pyridine derivative, inhibited the EV-D68 US/KY/14-18953 strain with an EC₅₀ value of 16.7 μM and the EV-A71 (Tainan/4643/1998) virus with an EC₅₀ value of 8.1 μM. dntb.gov.ua Further structure-activity relationship (SAR) studies have led to the development of more potent analogs. dntb.gov.ua
Antimalarial and Antileishmanial Activity
There is no specific research available on the antimalarial or antileishmanial activity of this compound. However, the parent pyrazolo[3,4-b]pyridine ring system and other related pyrazole (B372694) derivatives have been explored as potential antiprotozoal agents. nih.gov For instance, certain chloroquine-pyrazole analogues have demonstrated significant in vitro activity against chloroquine-resistant Plasmodium falciparum. nih.gov Additionally, some sulfonamide derivatives of nih.govnih.govnih.govtriazolo[4,3-a]pyridine have been investigated for their antimalarial potential. nih.gov In the context of leishmaniasis, some substituted pyrazolo[3,4-b]pyridines have been reported to have antileishmanial properties. nih.gov
Anti-Biofilm Properties
Specific studies concerning the anti-biofilm properties of this compound are not currently available in the scientific literature. The broader topic of biofilm inhibition is a significant area of research, as biofilms contribute to persistent infections that are resistant to conventional antibiotics. plos.org
Antituberculotic Activity (e.g., against Mycobacterium tuberculosis)
No specific data on the antituberculotic activity of this compound has been found. However, the pyrazolo[3,4-b]pyridine scaffold has been investigated in the context of tuberculosis research. Some synthesized pyrazolo[3,4-b]pyridine derivatives have been tested for their tuberculostatic activity, with minimal inhibitory concentration (MIC) values reported to be in the range of 22-100 microg/cm3. Furthermore, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues, which share a related heterocyclic core, have demonstrated bactericidal efficacy against Mycobacterium tuberculosis by targeting the MmpL3 transporter. nih.gov
Antiproliferative and Anticancer Research Initiatives
The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in the design of novel anticancer agents. nih.govnih.govnih.gov While comprehensive data on this compound is limited, various derivatives of the parent compound have been extensively studied for their antiproliferative effects. These derivatives have been shown to act through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and TANK-binding kinase 1 (TBK1). nih.govebi.ac.uk
In vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., Km-12, MCF-7, A172, U87MG, A549, HCT-116, HepG2)
While no specific data for the cytotoxicity of this compound in Km-12 cells has been identified, a variety of pyrazolo[3,4-b]pyridine derivatives have demonstrated cytotoxic and growth-inhibitory effects against a range of human cancer cell lines.
One study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with compound 15y showing antiproliferative activity against glioblastoma cell lines A172 and U87MG . ebi.ac.uk
Another study reported on two series of pyrazolo[3,4-b]pyridine derivatives, with compound 9a showing high anticancer activity against Hela cells and compound 14g demonstrating cytotoxicity against MCF-7 and HCT-116 cell lines. nih.gov
Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to act as PIM-1 kinase inhibitors, with compounds 17 and 19 exhibiting remarkable cytotoxic activity against MCF-7 cells. nih.gov
The table below summarizes the in vitro cytotoxic activity of some pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. It is important to note that none of these compounds are this compound itself.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 14g | MCF-7 | 4.66 | nih.gov |
| 14g | HCT-116 | 1.98 | nih.gov |
| 17 | MCF-7 | 5.98 | nih.gov |
| 19 | MCF-7 | 5.61 | nih.gov |
| Compound 7 | A549 | 17.50 | |
| Compound 7 | HepG2 | - | |
| Compound 7 | HCT-116 | - |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Inhibition of Downstream Oncogenic Signaling Pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt, IFN Signaling)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases that are crucial components of oncogenic signaling pathways. By targeting these kinases, these compounds can effectively block the downstream cascades that drive cancer cell proliferation, survival, and differentiation.
Ras/Erk and PLC-γ Pathways: Research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov The activation of FGFRs by their ligands triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways, including the MAPK (Ras/Erk) and PLCγ signaling cascades. nih.gov A study focusing on a novel series of these derivatives demonstrated that they could effectively inhibit FGFR kinase activity. For instance, compound 7n was shown to suppress FGFR signaling in cancer cells, highlighting its potential to disrupt these key oncogenic pathways. nih.gov Similarly, other derivatives have been designed to inhibit the B-RafV600E mutant kinase, a key component of the MAPK pathway that is constitutively activated in about 7% of all cancers. nih.gov
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route for cancer cell growth and survival. Some pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. researchgate.netnih.gov Aberrant ALK activity, often due to genetic mutations like the L1196M gatekeeper mutation, can lead to the activation of multiple downstream pathways, including the PI3K/Akt cascade. By inhibiting mutated ALK, these compounds can counteract resistance to existing therapies and suppress tumor cell proliferation. nih.gov
IFN Signaling: The TANK-binding kinase 1 (TBK1), a noncanonical IKK family member, is a vital coordinator of innate immunity signaling pathways, including interferon (IFN) signaling, and is also implicated in oncogenesis. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent TBK1 inhibitors. The standout compound, 15y , demonstrated an IC₅₀ value of 0.2 nM for TBK1. In cellular assays, compound 15y was shown to effectively inhibit the TBK1 downstream IFN signaling cascade in stimulated human monocyte (THP-1) and murine macrophage (RAW264.7) cells. nih.gov
| Derivative/Compound | Target Kinase | Signaling Pathway Inhibited | Key Research Finding |
| Compound 7n | FGFR1-3 | Ras/Erk, PLCγ | Potent and selective FGFR inhibitor that suppresses FGFR signaling in cancer cells. nih.gov |
| Compounds 35, 36 | B-RafV600E | Ras/Erk (MAPK) | Structure-based designed inhibitors of the constitutively active B-RafV600E mutant. nih.gov |
| Compound 12 | ALK-L1196M | PI3K/Akt, Ras/Erk | Developed to overcome crizotinib (B193316) resistance caused by the ALK gatekeeper mutation. nih.gov |
| Compound 15y | TBK1 | IFN Signaling | Potent TBK1 inhibitor (IC₅₀ = 0.2 nM) that blocks downstream IFN signaling in immune cells. nih.gov |
Investigations in Preclinical Cancer Models (e.g., Xenograft Models)
One study highlighted compound 7n , an FGFR kinase inhibitor, which demonstrated significant antitumor activity in a xenograft model driven by FGFR1 (H1581 non-small-cell lung cancer). nih.gov This finding, coupled with its favorable pharmacokinetic properties, positioned 7n as a promising candidate for further drug development. nih.gov
Another notable example is GZD824 (compound 40 ), an orally bioavailable inhibitor targeting a broad spectrum of Bcr-Abl mutants, including the highly resistant T315I mutation found in chronic myelogenous leukemia (CML). nih.govmdpi.com In mouse xenograft tumor models using Bcr-Abl-positive cells, GZD824 not only stimulated tumor regression but also significantly improved the survival of the mice, underscoring its potential as a CML therapeutic. mdpi.com
| Derivative/Compound | Cancer Model | Key Research Finding |
| Compound 7n | H1581 (NSCLC) Xenograft | Showed significant in vivo antitumor activity, driven by its inhibition of FGFR1. nih.gov |
| GZD824 (Compound 40) | CML Xenograft | Induced tumor regression and greatly improved survival in mice with Bcr-Abl-positive tumors. mdpi.com |
Other Biologically Relevant Activities
Beyond their extensive application in oncology research, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been explored for a range of other pharmacological activities.
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine and related structures is a significant area of research. researchgate.netnih.gov Studies have shown that these compounds can modulate key inflammatory pathways.
COX-2 Inhibition: A series of newly synthesized pyrazolo[3,4-b]pyridines were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Several derivatives, including IVb , IVh , and IVj , displayed potent in vitro inhibitory activity against COX-2, with some showing better activity than the reference drug celecoxib. In in vivo assays, compounds IVa , IVb , and IVc were found to be the most active and selective COX-2 inhibitors and were effective in reducing paw edema in rats with a low ulcerogenic effect. researchgate.net
NF-κB Inhibition: A derivative of the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, INH #1 , was investigated as a novel inhibitor of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.gov This compound was shown to exert anti-inflammatory effects in multiple in vivo models, including acute hepatitis and collagen-induced arthritis, by suppressing inflammatory mediators and cellular immune responses. nih.gov
Other Mechanisms: In another study, pyrazolo[3,4-b]pyrazine derivatives were assessed for anti-inflammatory action. Compound 15 demonstrated activity comparable to the standard drug indomethacin. nih.gov
Research into pyrazolo[3,4-b]pyridine derivatives has revealed potential applications in treating cardiovascular diseases. dntb.gov.ua One area of focus is on pulmonary arterial hypertension, a condition characterized by high blood pressure in the lung arteries. A study reported the discovery of novel pyrazolo[3,4-b]pyridine derivatives possessing dual activities beneficial for this condition: inhibition of vascular remodeling and promotion of vasodilation. dntb.gov.ua
The pyrazolo[3,4-b]pyridine core is a recognized scaffold for agents acting on the central nervous system. mdpi.com Research has led to the development of compounds with specific CNS activities. For example, compound 73 , a 1H-pyrazolo[3,4-b]pyridine derivative, acts as a muscarinic M1 receptor agonist. In preclinical studies, it was shown to be an efficient compound for diminishing locomotor activity in mice, suggesting potential CNS depressant or neuroleptic-like effects. nih.gov
The pyrazole core, a key component of the pyrazolo[3,4-b]pyridine structure, is found in compounds with pain-relieving properties. Research on related heterocyclic systems has demonstrated significant analgesic and antinociceptive effects. A study on pyrazole derivatives of 1,2,4-triazol-3-thiol showed that combining the pyrazole moiety with a 2,6-dichlorophenyl substituent resulted in compounds with confirmed antinociceptive activity. zsmu.edu.ua This activity was validated in vivo using both the acetic acid-induced writhing test and a formalin-induced pain model. zsmu.edu.ua
Research into Anti-Alzheimer's Disease Agents
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are being actively investigated for their potential in treating Alzheimer's disease (AD). rsc.org Research has focused on their ability to interact with key pathological targets of the disease, primarily the amyloid-beta (Aβ) plaques that accumulate in the brain. rsc.org The formation and deposition of these plaques are considered a central event in the progression of AD. mdpi.com
Scientists have synthesized novel pyrazolo[3,4-b]pyridine derivatives and evaluated their ability to bind to Aβ plaques in brain tissue from AD patients. In one study, three new derivatives were synthesized and tested for their affinity for these plaques using fluorescent confocal microscopy. Two of the compounds, a dimethylamino- and a pyrene-substituted pyrazolopyridine, demonstrated high and selective binding to the amyloid plaques. rsc.org This affinity is a critical first step in developing agents that could either be used for diagnostic imaging of plaques or for therapeutic intervention aimed at disrupting them. rsc.org
Furthermore, a specific pyrazolo[3,4-b]pyridine derivative, Etazolate, has been clinically investigated as a potential anti-Alzheimer's agent. mdpi.com Its mechanism of action was explored for its potential as an α-secretase modulator, an enzyme involved in the processing of the amyloid precursor protein, which could lead to a reduction in the production of the toxic Aβ peptide. mdpi.com
Table 1: Research Findings on Pyrazolo[3,4-b]pyridine Derivatives in Alzheimer's Disease Models
| Compound Derivative | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Dimethylamino-phenyl-bearing pyrazolopyridine | Amyloid Plaque Binding | Demonstrated high and selective binding to amyloid plaques in AD brain slices. | rsc.org |
| Pyrene-substituted pyrazolopyridine | Amyloid Plaque Binding | Showed high and selective binding to amyloid plaques in AD brain slices. | rsc.org |
Antioxidation and Metal-Chelation Activity
The pathology of Alzheimer's disease is multifaceted, involving not only amyloid plaques but also significant oxidative stress and dysregulation of metal ions like copper and iron. These metals can contribute to the generation of reactive oxygen species (ROS), leading to neuronal damage. Consequently, a promising strategy in the development of anti-AD drugs is the creation of multifunctional agents that can target several of these pathological factors simultaneously.
Research into related heterocyclic scaffolds, such as quinolines, has demonstrated the value of incorporating antioxidant and metal-chelating properties into molecules designed to inhibit Aβ aggregation. mdpi.com The ability of a compound to chelate, or bind to, pro-oxidant metal ions can prevent them from participating in redox reactions that generate harmful free radicals. mdpi.comgoogle.com This dual-action approach—targeting both Aβ aggregation and its associated metal-induced toxicity—is considered a highly beneficial strategy. Investigations have shown that compounds with the ability to chelate metals and scavenge free radicals could be helpful in developing new multifunctional agents against Alzheimer's disease. mdpi.com While specific studies focusing solely on the antioxidation and metal-chelation properties of this compound are emerging, the principles derived from similar heterocyclic systems suggest this is a valuable and intended area of investigation for this class of compounds.
Aβ Disaggregation Studies
A key toxic event in Alzheimer's disease is the aggregation of the amyloid-beta peptide into insoluble fibrils, which form the core of senile plaques. mdpi.com A major therapeutic goal is to find agents that can either prevent this aggregation or disaggregate existing fibrils. mdpi.commdpi.com
The Thioflavin T (ThT) fluorescence assay is a standard laboratory method used to study Aβ aggregation. ThT is a dye that binds to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence. This allows researchers to quantify the extent of fibril formation and to screen compounds for their ability to inhibit this process. mdpi.commdpi.com
Studies on various classes of compounds, including biflavonoids and quinoline (B57606) derivatives, have utilized the ThT assay to confirm their potent effects on disaggregating pre-formed Aβ fibrils. mdpi.commdpi.com For instance, research on certain N-benzylamine derivatives of quinoline showed they could inhibit Aβ self-aggregation by more than 50%. mdpi.com The mechanism is believed to involve the intercalation of the compound into the Aβ fibril layers, disrupting the structure and causing the aggregates to resolve. mdpi.com Given that pyrazolo[3,4-b]pyridine derivatives have already been shown to bind selectively to Aβ plaques, they are considered strong candidates for possessing Aβ disaggregation activity, making this a critical area of ongoing research. rsc.org
Antidiabetic Potential
Recent research has identified the 1H-pyrazolo[3,4-b]pyridine scaffold as a promising framework for the development of novel antidiabetic agents. mdpi.comnih.gov The primary target for these derivatives has been the α-amylase enzyme, which plays a crucial role in carbohydrate digestion. mdpi.comnih.gov By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, helping to manage blood sugar levels, particularly in type 2 diabetes.
Several studies have described the synthesis of new series of pyrazolo[3,4-b]pyridine esters, hydrazides, and hydrazones and screened them for α-amylase inhibitory activity. mdpi.comnih.gov In one such study, a series of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives were created. Many of these compounds demonstrated promising α-amylase inhibition, with several derivatives exhibiting IC50 values significantly lower (indicating higher potency) than the standard reference drug, acarbose. mdpi.com For example, hydrazide derivatives showed excellent activity, with IC50 values in the range of 5.10 to 5.21 μM, compared to an IC50 of over 200 μM for acarbose. mdpi.com Another study focusing on hydrazide and hydrazone derivatives also reported significant antidiabetic activity, with the most potent hydrazide showing an IC50 value of 9.6 μM. nih.govresearchgate.net
Additionally, some pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the signaling pathways of diabetes. google.com This suggests that derivatives of this scaffold may have multiple mechanisms through which they can exert an antidiabetic effect.
Table 2: α-Amylase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Derivative Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| Hydrazides (Series 7a-i) | Compound 7f | 5.10 | mdpi.com |
| Hydrazides (Series 7a-i) | Compound 7d | 5.12 | mdpi.com |
| Hydrazides (Series 3a-d) | Compound 3c | 9.6 | nih.gov |
| Hydrazones (Series 4a-e) | Compound 4c | 13.9 | nih.gov |
Neurotropic Activity of Specific Derivatives
The neurotropic activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored through their interaction with key signaling pathways that govern the life cycle of nerve cells. A significant area of this research has been the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), a family of proteins (TRKA, TRKB, TRKC) crucial for the proliferation, differentiation, and survival of neurons. rsc.org While the continuous activation of TRKs is linked to cancer, modulating their activity has profound implications for neurological health and disease.
Based on strategies like scaffold hopping from known kinase inhibitors, researchers have designed and synthesized dozens of pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. rsc.org In one study, a derivative designated as C03 showed potent activity, inhibiting the TRKA kinase with an IC50 value of 56 nM. rsc.org Such compounds have the potential to be explored further for conditions involving aberrant TRK signaling.
Beyond direct interaction with TRK, derivatives of this scaffold are also being investigated for their role in modulating neuroinflammation. TANK-binding kinase 1 (TBK1) is an enzyme that plays a vital role in innate immunity and has been linked to processes like neuroinflammation. The discovery of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors presents a potential therapeutic avenue for inflammation-related neurological disorders.
Table 3: TRKA Kinase Inhibitory Activity of a Pyrazolo[3,4-b]pyridine Derivative
| Compound ID | Target Kinase | IC50 Value (nM) | Reference |
|---|
Structure Activity Relationship Sar Studies and Rational Design of 4 Fluoro 1h Pyrazolo 3,4 B Pyridine Derivatives
Influence of Substituents at Key Positions (N1, C3, C4, C5, C6) on Biological Activity
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the substitution pattern at the N1, C3, C4, C5, and C6 positions. nih.gov A comprehensive analysis of over 300,000 documented 1H-pyrazolo[3,4-b]pyridines reveals that the 1H-isomers, whether substituted or unsubstituted at the N1 position, are more prevalent than the 2H-isomers. nih.gov The most common substitution patterns are 3,4,6-trisubstitution and 3,5-disubstitution, often with a hydrogen or methyl group at the N1 position. nih.gov
Specific Role of Fluorine Substitution at the 4-Position and Other Sites
The introduction of a fluorine atom at the 4-position of the pyrazolo[3,4-b]pyridine ring can significantly influence the molecule's properties. While specific studies focusing solely on the 4-fluoro substitution are not extensively detailed in the provided results, the broader context of fluorination in related heterocyclic structures suggests its importance. Fluorine's high electronegativity and small size can alter the electronic distribution within the aromatic system, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions. rsc.orgresearchgate.net It can also block metabolic pathways, thereby improving the pharmacokinetic profile of the compound. nih.gov
In a broader context of fluorinated quinazolines, the interaction between a fluorine atom and a nearby N-H group can lead to an intramolecular hydrogen bond, which can be characterized by NMR spectroscopy. escholarship.org This type of weak hydrogen bonding interaction can influence the conformation of the molecule, which is a critical factor for its interaction with a biological target. escholarship.org
Impact of Aromatic, Heteroaromatic, and Aliphatic Moieties
The nature of the substituents at various positions of the pyrazolo[3,4-b]pyridine core, whether aromatic, heteroaromatic, or aliphatic, plays a pivotal role in determining the biological activity.
At C3: In the case of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group is the most common substituent at the C3 position, followed by a hydrogen atom. nih.gov For 5-monosubstituted derivatives, the presence of a hydrogen atom or a methyl group at C3 is nearly equally prevalent. nih.gov
At C4 and C6: The substituents at these positions often involve aromatic and heterocyclic rings. For instance, in a series of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, para-substitution on a diphenyl group attached to the pyrazolopyridine core was found to be essential for potency. nih.gov
At C5: The diversity of substituents at C5 is also significant, with various aromatic and heteroaromatic groups being explored to optimize interactions with target proteins. nih.gov
The introduction of different moieties can influence the molecule's size, shape, and electronic properties, thereby affecting its ability to fit into the binding pocket of a target enzyme and form specific interactions.
Criticality of Hydrogen Bonding Interactions within Binding Pockets (e.g., N(1)-H)
Hydrogen bonding is a critical factor in the binding of pyrazolo[3,4-b]pyridine derivatives to their biological targets. The N(1)-H group of the pyrazole (B372694) ring is a key hydrogen bond donor. nih.gov
For example, in the case of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the N(1)-H of the pyrazolopyridine nucleus forms a crucial hydrogen bond with the backbone carbonyl group of the amino acid residue Glu562 in the kinase domain. nih.gov The importance of this interaction is highlighted by the complete loss of enzymatic activity upon N-methylation of the pyrazolo[3,4-b]pyridine core. nih.gov
Similarly, in the design of Tropomyosin receptor kinase A (TRKA) inhibitors, molecular docking studies revealed that the pyrazolo[3,4-b]pyridine moiety can establish carbon-hydrogen bonds with key residues in the binding pocket. nih.gov The pyrazole portion of the scaffold is well-suited to act as a hydrogen bond center. nih.gov
| Target | Interacting Residue | Type of Interaction | Reference |
| FGFR1 | Glu562 | Hydrogen Bond (N(1)-H) | nih.gov |
| TRKA | Gly623, Glu618, Asp703 | Carbon-Hydrogen Bond | nih.gov |
Effects of Alkylamino Side Chains on Target Engagement
The introduction of alkylamino side chains is a common strategy to enhance the target engagement of pyrazolo[3,4-b]pyridine derivatives. These flexible chains can explore the solvent-exposed regions of the binding pocket and form additional interactions.
In the development of TANK-binding kinase 1 (TBK1) inhibitors, introducing alkylamino side chains of varying lengths at the R2 position was explored. nih.gov While the initial series of compounds with simple alkylamino fragments did not show significant activity, further optimization led to potent inhibitors. nih.gov For instance, replacing an indole (B1671886) ring with different alkylamino fragments was a key strategy in the design process. nih.gov
For FGFR inhibitors, various substituents, including those with alkylamino functionalities, were incorporated at the 4'-position of a piperazine (B1678402) moiety. nih.gov This region of the molecule extends out of the ATP binding pocket towards the solvent, and a range of substituents are tolerated, allowing for the fine-tuning of properties like solubility and cell permeability. nih.gov
Identification of Pharmacophoric Features and Essential Structural Motifs
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. For pyrazolo[3,4-b]pyridine derivatives, several key pharmacophoric elements have been identified.
A pharmacophore model generated for a series of TRKA inhibitors identified essential characteristics for biological activity. nih.gov Similarly, for inhibitors of PEX14-PEX5 protein-protein interaction, a docking-derived binding pose showed that the pyrazolo[4,3-c]pyridine central scaffold forms favorable π–π interactions with phenylalanine residues. acs.org
Key pharmacophoric features often include:
A hydrogen bond donor (e.g., the N(1)-H of the pyrazole ring). nih.gov
Hydrogen bond acceptors (e.g., nitrogen atoms in the pyridine (B92270) ring). nih.gov
Aromatic or hydrophobic groups for van der Waals and π-stacking interactions. nih.govacs.org
A specific substitution pattern that orients the key interacting groups in the correct geometry for binding.
Optimization Strategies for Potency, Selectivity, and Biological Efficacy
Scaffold Hopping and Bioisosteric Replacement: A common strategy is to replace a known active scaffold with the pyrazolo[3,4-b]pyridine core, a technique known as scaffold hopping. nih.gov Bioisosteric replacement of functional groups is also employed to improve properties. For example, in the design of TBK1 inhibitors, an indole ring was modified to analyze the importance of a hydrogen bond. nih.gov
Systematic SAR Exploration: A systematic exploration of substituents at different positions of the pyrazolo[3,4-b]pyridine ring is crucial. nih.govnih.gov This involves synthesizing and testing a library of compounds with diverse chemical functionalities to build a comprehensive understanding of the SAR.
Structure-Based Drug Design: Computational methods like molecular docking are used to predict the binding mode of inhibitors and guide the design of new analogs with improved interactions. nih.govnih.gov For instance, docking studies of a lead compound in the ATP site of FGFR1 revealed key hydrogen bonding and hydrophobic interactions, which then guided further SAR exploration. nih.gov
Introduction of Specific Moieties: The strategic introduction of certain chemical groups can enhance desired properties. For example, the incorporation of a methylpiperazine fragment can extend into the solvent region, allowing for modifications to improve solubility and other pharmacokinetic properties. nih.gov
Through these iterative cycles of design, synthesis, and biological evaluation, potent and selective inhibitors based on the 4-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold can be developed for various therapeutic targets. nih.govtandfonline.com
Future Research Directions and Translational Perspectives for 4 Fluoro 1h Pyrazolo 3,4 B Pyridine
Continued Exploration of Novel Chemical Entities and Diversified Libraries
The future of drug discovery centered around the 4-fluoro-1H-pyrazolo[3,4-b]pyridine core lies in the continued exploration and synthesis of novel chemical entities and the creation of diversified chemical libraries. url.edunih.gov The pyrazolo[3,4-b]pyridine system is a versatile scaffold that has been incorporated into numerous pharmaceutically active compounds. mdpi.com The development of efficient synthetic methods to construct these compounds is a key focus in modern organic synthesis. nih.gov
A significant area of future research will involve the generation of diverse libraries of this compound derivatives by introducing a wide array of substituents at various positions of the heterocyclic core. url.edu This can be achieved through various synthetic strategies, including multi-component reactions and the functionalization of the core structure. For instance, a cascade 6-endo-dig cyclization reaction has been developed for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov This method allows for the creation of a diverse range of frameworks with good functional group tolerance and excellent regional selectivity. nih.gov The structural modification of natural products by incorporating the pyrazolo[3,4-b]pyridine scaffold also presents a promising avenue for discovering new drug molecules. nih.gov
The creation of these diversified libraries will enable high-throughput screening against a multitude of biological targets, thereby increasing the probability of identifying novel hit compounds with therapeutic potential. The analysis of substitution patterns in existing 1H-pyrazolo[3,4-b]pyridines has shown a predominance of certain substitution patterns, suggesting that a more systematic exploration of the chemical space around this scaffold is warranted. nih.gov
Development of Highly Selective and Potent Enzyme Inhibitors with this compound Core
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a valuable framework for the development of potent and selective enzyme inhibitors, particularly targeting kinases. nih.govnih.govtandfonline.com Future research will undoubtedly focus on leveraging this core to design next-generation inhibitors with enhanced selectivity and potency against a variety of enzymatic targets implicated in human diseases.
A notable example is the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.govresearchgate.net Through rational drug design and structure-activity relationship (SAR) studies, a series of derivatives were synthesized, leading to the identification of a compound with an IC50 value of 0.2 nM against TBK1 and good selectivity. nih.govresearchgate.net Similarly, derivatives of this scaffold have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK) and its resistance mutants, such as ALK-L1196M. nih.gov One such inhibitor demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type and mutant ALK. nih.gov
The development of inhibitors for other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs), also represents a promising area of research. nih.govnih.gov A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective FGFR kinase inhibitors. nih.gov Furthermore, based on a scaffold hopping strategy, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA, with some compounds showing nanomolar inhibitory activities. nih.gov
Future efforts will likely involve the design of dual or multi-target inhibitors, which can offer advantages in treating complex diseases like cancer. The structural versatility of the this compound core makes it an ideal starting point for such endeavors.
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of pyrazolo[3,4-b]pyridines is a well-established field, with two main strategies: the formation of a pyridine (B92270) ring onto an existing pyrazole (B372694), or the formation of a pyrazole ring onto a pre-existing pyridine. nih.govmdpi.com However, there is a continuous need for the development of more advanced, stereoselective, and sustainable synthetic methodologies to access novel and complex derivatives of this compound. url.edunih.gov
Future research in this area will likely focus on several key aspects:
Stereoselective Synthesis: The development of methods to control the stereochemistry of substituents on the pyrazolopyridine core is crucial, as different stereoisomers can exhibit vastly different biological activities.
Sustainable Chemistry: The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, and developing one-pot or tandem reactions to minimize waste and energy consumption, will be a major focus. For example, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, offering a direct and efficient protocol. nih.gov
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a wide variety of derivatives from a common intermediate will be essential for building comprehensive compound libraries for biological screening.
The Gould-Jacobs reaction, for instance, provides a straightforward method to obtain 4-chloro-1H-pyrazolo[3,4-b]pyridines, which can then be further functionalized. nih.govmdpi.com Improving the versatility of such reactions and developing new catalytic systems will be important areas of investigation.
Deeper Integration of Computational Chemistry in Lead Optimization and Mechanistic Investigations
Computational chemistry has become an indispensable tool in modern drug discovery, and its deeper integration into the research and development of this compound-based compounds holds immense promise. tandfonline.comdocumentsdelivered.combldpharm.com Computer-aided drug design (CADD) techniques can significantly accelerate the process of lead identification and optimization. mdpi.com
Molecular docking studies have been instrumental in understanding the binding modes of 1H-pyrazolo[3,4-b]pyridine derivatives with their target proteins. For example, docking studies of a potent ALK-L1196M inhibitor revealed favorable interactions with key residues in the kinase domain, explaining its high potency. nih.gov Similarly, the design of novel TBK1 inhibitors was guided by analyzing the binding modes of known inhibitors and utilizing bioisosteric replacement strategies based on CADD. nih.govtandfonline.com
Future applications of computational chemistry in this field will likely include:
Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets to identify novel hits with the this compound core.
Lead Optimization: Using techniques like free energy perturbation (FEP) and molecular dynamics (MD) simulations to predict the binding affinities of designed analogs and guide synthetic efforts towards more potent and selective compounds.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline.
Mechanistic Studies: Employing quantum mechanics (QM) and QM/MM methods to elucidate reaction mechanisms and understand the electronic properties of the this compound scaffold that contribute to its biological activity. For instance, DFT calculations have been used to understand the regioselectivity of reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net
By combining computational predictions with experimental validation, researchers can streamline the drug discovery process, reduce costs, and increase the likelihood of success.
Unveiling Novel Therapeutic Applications and Disease Targets
While the this compound scaffold has shown significant promise in oncology, its therapeutic potential extends to a wide range of other diseases. researchgate.netresearch-nexus.net Future research should focus on systematically exploring these novel therapeutic applications and identifying new disease targets for this versatile chemical entity.
The broad biological and pharmacological applications of 1H-pyrazolo[3,4-b]pyridines include antiviral, antibacterial, antimalarial, anti-inflammatory, and cardiovascular effects. researchgate.net Some derivatives have also been reported to have neuroprotective, anxiolytic, and anti-Alzheimer's properties. mdpi.com For example, three novel pyrazolo[3,4-b]pyridines were synthesized and showed high and selective binding to amyloid plaques in brain slices from Alzheimer's disease patients, suggesting their potential as diagnostic probes. mdpi.com
Future research directions in this area could involve:
Screening against a broader range of targets: Testing diversified libraries of this compound derivatives against a wide array of G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to uncover new biological activities.
Repurposing existing compounds: Investigating known this compound-based compounds for new therapeutic indications.
Phenotypic screening: Utilizing cell-based phenotypic screening assays to identify compounds that produce a desired physiological effect without a preconceived target, which can lead to the discovery of novel mechanisms of action and new disease targets.
The exploration of this scaffold's potential in treating infectious diseases, neurodegenerative disorders, and inflammatory conditions is a particularly exciting frontier. The continued investigation into the diverse biological activities of this compound and its derivatives is likely to yield novel therapeutic agents for a variety of unmet medical needs.
Q & A
Q. What are the standard protocols for synthesizing the pyrazolo[3,4-b]pyridine core?
- Methodology : Two primary strategies: (i) Pyrazole ring construction on a pre-functionalized pyridine (e.g., using 5-aminopyrazole-4-carbaldehydes in one-pot cyclocondensation with ketones) . (ii) Annulation of the pyridine ring onto a pyrazole scaffold via enamine intermediates or Pd-catalyzed cross-coupling .
- Key Data : Annulation methods achieve yields up to 77% under optimized PdCl₂(PPh₃)₂ catalysis .
Advanced Research Questions
Q. How can regioselective C–H functionalization be achieved in pyrazolo[3,4-b]pyridine systems?
- Methodology : Transition-metal catalysts (e.g., Pd/CuI systems) enable γ-C–H arylation of the pyridine ring. For example, PdCl₂(PPh₃)₂ selectively activates the γ-position, yielding single regioisomers in 77% efficiency .
- Challenges : Competing α/β-C–H activation requires ligand tuning (e.g., bulky phosphines) to suppress undesired pathways .
Q. What strategies enable asymmetric synthesis of chiral pyrazolo[3,4-b]pyridine derivatives?
- Methodology : Rh(III)-catalyzed Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles achieves enantioselectivity up to 99% ee. Chiral-at-metal Rh complexes induce axial chirality during the cyclization step .
- Key Data : Reaction optimization (e.g., solvent: DCE, 40°C) delivers yields >80% with minimal racemization .
Q. How do substituents at C-3/C-6 positions influence biological activity in antimicrobial studies?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl) : Reduce antibacterial potency due to decreased membrane permeability (e.g., 11c, 11h show 2–4x lower MIC against S. aureus) .
- p-Methyl groups : Enhance lipophilicity but may sterically hinder target binding (e.g., 11f exhibits reduced activity against P. aeruginosa) .
- Hydroxy/methoxy groups : Improve solubility and antioxidant activity (e.g., HMBPP derivatives show IC₅₀ ~10 µM in DPPH assays) .
Q. What are the challenges in glycosylating 4-fluoro-pyrazolo[3,4-b]pyridines for nucleoside analogs?
- Methodology : Glycosylation of the sodium salt of 4-substituted derivatives with α-halopentofuranoses proceeds via SN2 mechanism, confirmed by Walden inversion in X-ray structures .
- Challenges : Competing N-alkylation at pyrazole N-1 requires strict anhydrous conditions and excess halogenose .
Q. How to reconcile contradictory biological data (e.g., cytotoxicity vs. antiviral activity)?
- Analytical Approach :
- Mechanistic Profiling : Evaluate inhibition of purine/pyrimidine biosynthesis (e.g., 4-chloro-ribofuranosyl derivative 16 inhibits L1210 leukemia cells via GTP depletion) .
- Off-Target Screening : Use kinase selectivity panels (e.g., FGFR1 inhibition by 7n correlates with antitumor activity in H1581 xenografts) .
Q. What computational tools predict solubility and nonlinear optical (NLO) properties?
Q. How to address low solubility in pharmacological assays?
- Strategies :
- Co-crystallization : Use phosphoramidate prodrugs to enhance aqueous solubility (e.g., dimeric forms via O–H···N hydrogen bonds) .
- Nanoformulation : Encapsulate hydrophobic derivatives (e.g., Fe₃O₄@Zr-MOFs) for controlled release in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
